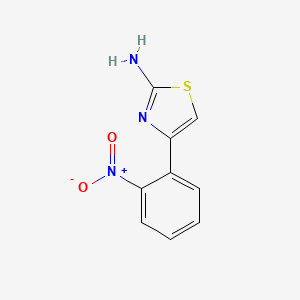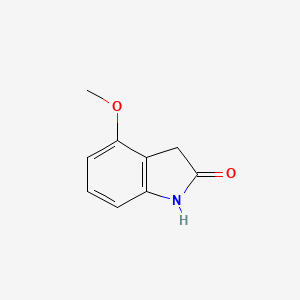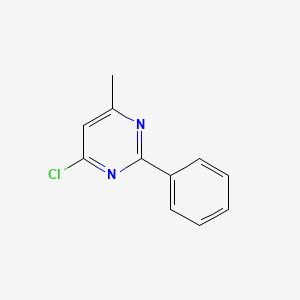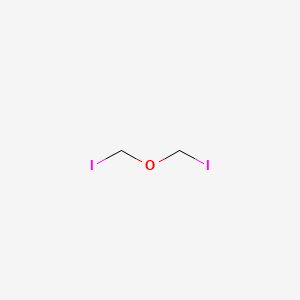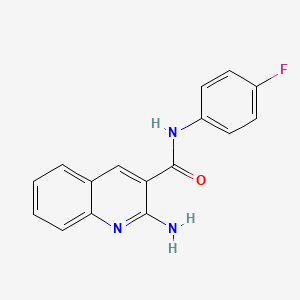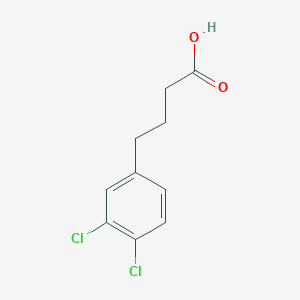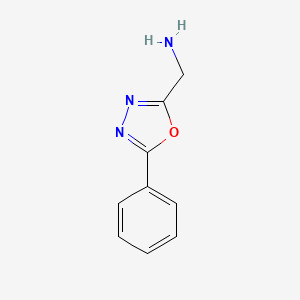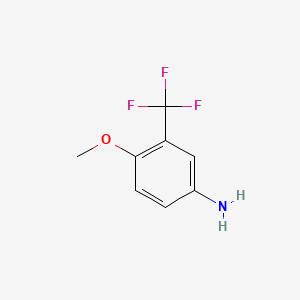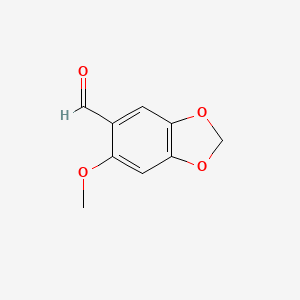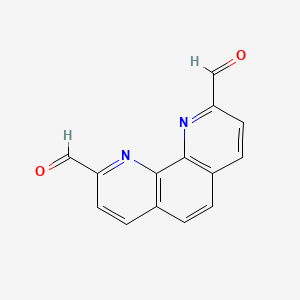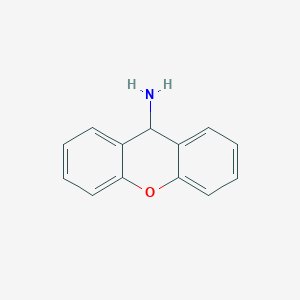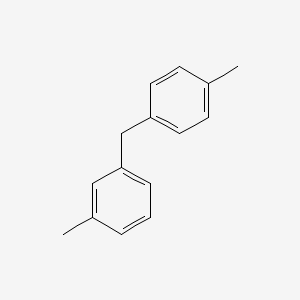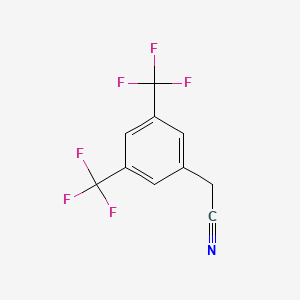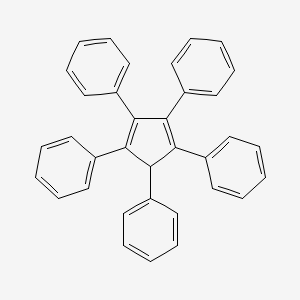
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
Vue d'ensemble
Description
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene is an organochemical compound . It has a molecular formula of C35H26 . The compound is also known by other names such as Pentaphenylcyclopentadiene and Cyclopenta-1,3-diene-1,2,3,4,5-pentaylpentabenzene .
Molecular Structure Analysis
The molecular weight of 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene is 446.6 g/mol . Its structure includes a cyclopentadiene ring with five phenyl groups attached to it . The InChI key for this compound is YGLVWOUNCXBPJF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 446.6 g/mol . It has a computed XLogP3-AA value of 8, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 5 .Applications De Recherche Scientifique
Coordination Chemistry
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene (PPCP) demonstrates significant applications in coordination chemistry. Its structural rigidity and steric saturation contribute to distinct structural and geometric properties in its complexes. This differentiates its chemistry from the parent cyclopentadiene, making it valuable in studying coordination and general chemistry of such systems (Field, Lindall, Masters, & Clentsmith, 2011).
Optical Waveguide Properties
PPCP has shown promise in the field of optical waveguides. Its single-crystalline microrods prepared via a simple solution process can absorb and propagate photoluminescence emissions efficiently. This indicates potential applications in low optical loss and feasible signal transfer in optical technologies (Xiao, Peng, Wang, Wu, Liu, & Pan, 2016).
Electrochemical Applications
The electrochemical behavior of PPCP and its derivatives has been explored, particularly in low-temperature conditions. Understanding its reducibility and the resulting anionic and radical forms opens avenues for applications in electrochemical processes and reactions (Farnia, Marcuzzi, & Sandonà, 1999).
Synthesis and Characterization
PPCP's role in the synthesis of various compounds, including its reactions with acyl chlorides, has been studied. This research contributes to a deeper understanding of the synthesis and characterization of cyclopentadiene derivatives, which can be leveraged in developing new synthetic methods (Schumann, Kucht, & Kucht, 1992).
Polymerization and Material Science
PPCP is also significant in material science, particularly in polymerization processes. For example, its derivatives have been used in the polymerization of 3-methyl-1,3-pentadiene, yielding crystalline polymers. These applications highlight PPCP’s potential in the development of new materials with specific properties (Ricci, Leone, Boglia, Bertini, Boccia, & Zetta, 2009).
Catalysis
In catalysis, PPCP derivatives have been employed as ligands in various reactions. This includes its use in the trimerisation of ethylene to 1-hexene using a chromium-based catalyst system. Such applications demonstrate PPCP’s versatility in catalysis, enabling the efficient production of valuable industrial chemicals (Mahomed, Bollmann, Dixon, Gokul, Griesel, Grove, Hess, Maumela, & Pepler, 2003).
Orientations Futures
The compound has been used in the preparation of monodisperse and highly fluorescent silica nanoparticles . It has also been used as a dopant for poly (3-alkylthiophene) diodes to enhance their electroluminescence efficiency . These applications suggest potential future directions in the fields of nanotechnology and electronics .
Propriétés
IUPAC Name |
(2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25,31H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLVWOUNCXBPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348319 | |
| Record name | 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene | |
CAS RN |
2519-10-0 | |
| Record name | 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



